2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
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Overview
Description
This compound is characterized by its unique benzofuran structure, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an etherification reaction using methoxyethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate: can be compared to other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the methoxyethyl group, in particular, may influence its solubility, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
2-methoxyethyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-13-18(19(21)25-11-10-24-2)16-12-14(8-9-17(16)26-13)20-27(22,23)15-6-4-3-5-7-15/h3-9,12,20H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWPZLPINZPDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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